n-Butyl-1h-benzimidazol-2-amine

Catalog No.
S534268
CAS No.
51314-51-3
M.F
C11H15N3
M. Wt
189.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butyl-1h-benzimidazol-2-amine

CAS Number

51314-51-3

Product Name

n-Butyl-1h-benzimidazol-2-amine

IUPAC Name

N-butyl-1H-benzimidazol-2-amine

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

InChI

InChI=1S/C11H15N3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H2,12,13,14)

InChI Key

OKKUCNXCFWODOE-UHFFFAOYSA-N

SMILES

CCCCNC1=NC2=CC=CC=C2N1

Solubility

Soluble in DMSO

Synonyms

M-084 hydrochloride

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1

Description

The exact mass of the compound n-Butyl-1h-benzimidazol-2-amine is 225.1033 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139486. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Butyl-1H-benzimidazol-2-amine is characterized by its molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol. This compound is primarily recognized for its role as a blocker of transient receptor potential canonical channels TRPC4 and TRPC5, which are involved in various physiological processes including calcium signaling in cells . The hydrochloride form of this compound is also noted for its stability and solubility in water and dimethyl sulfoxide.

  • Due to limited research, the mechanism of action of N-Bzh-2-Amine is unknown. It's unclear if it interacts with biological systems or other compounds.
  • As research on N-Bzh-2-Amine is limited, safety information is not readily available. It's advisable to handle any unknown compound with caution following general laboratory safety guidelines.
That are significant in biochemical pathways. It can interact with various enzymes and proteins, influencing their activity through inhibition or activation depending on the context. The compound's reactivity can be attributed to the presence of the amine group, which can participate in nucleophilic substitutions or form coordination complexes with metal ions .

This compound exhibits notable biological activities, particularly as an antidepressant and anxiolytic agent. Its mechanism of action involves blocking TRPC4 and TRPC5 channels, leading to alterations in neuronal signaling pathways that may contribute to mood regulation. Additionally, studies indicate that N-butyl-1H-benzimidazol-2-amine influences cellular metabolism and gene expression through its interactions with various biomolecules .

The synthesis of N-butyl-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with butyl halides under basic conditions. This process allows for the introduction of the butyl group onto the benzimidazole structure, resulting in the desired compound . Other methods may involve variations in reaction conditions or the use of different solvents to optimize yield and purity.

N-butyl-1H-benzimidazol-2-amine has several applications across different fields:

  • Pharmacology: Due to its effects on TRPC channels, it is being investigated for potential use in treating mood disorders and anxiety-related conditions.
  • Biochemical Research: The compound serves as a tool for studying calcium signaling pathways and their implications in various cellular processes .
  • Material Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical characteristics .

Interaction studies have shown that N-butyl-1H-benzimidazol-2-amine can bind to various receptors and enzymes, influencing their functionality. For instance, it has been noted to interact with Toll-Like Receptor 8 (TLR8), showcasing agonistic activities that may have implications for immune response modulation . Additionally, its interactions within cellular environments suggest potential roles in regulating metabolic pathways and cellular signaling .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-butyl-1H-benzimidazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-AminobenzimidazoleContains an amino group on the benzimidazole ringPrecursor to various derivatives; versatile reactivity
MethylbenzimidazoleMethyl group substitution on the ringExhibits different pharmacological properties compared to butyl derivative
EthylbenzimidazoleEthyl group substitution on the ringPotentially different solubility and biological activity compared to n-butyl variant

N-butyl-1H-benzimidazol-2-amine stands out due to its specific interactions with TRPC channels and its unique pharmacological profile, which may not be shared by other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

189.126597491 g/mol

Monoisotopic Mass

189.126597491 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-butyl-1H-benzimidazol-2-amine

Dates

Last modified: 08-15-2023
1: Yu Y, Jin Y, Wang F, Yan J, Qi Y, Ye M. Protein digestomic analysis reveals the bioactivity of deer antler velvet in simulated gastrointestinal digestion. Food Res Int. 2017 Jun;96:182-190. doi: 10.1016/j.foodres.2017.04.002. Epub 2017 Apr 5. PubMed PMID: 28528097.
2: Gorodetzky CW, Walsh SL, Martin PR, Saxon AJ, Gullo KL, Biswas K. A phase III, randomized, multi-center, double blind, placebo controlled study of safety and efficacy of lofexidine for relief of symptoms in individuals undergoing inpatient opioid withdrawal. Drug Alcohol Depend. 2017 May 10;176:79-88. doi: 10.1016/j.drugalcdep.2017.02.020. [Epub ahead of print] PubMed PMID: 28527421.
3: Kirtane MV, Biswas A. Efficacy of Betahistine by Patient-Reported Outcomes and its Tolerability Profile in Indian Patients with Vestibular Vertigo. J Assoc Physicians India. 2017 Apr;65(4):18-24. PubMed PMID: 28527159.
4: Schneider M, Walta S, Cadek C, Richtering W, Willbold D. Fluorescence correlation spectroscopy reveals a cooperative unfolding of monomeric amyloid-β 42 with a low Gibbs free energy. Sci Rep. 2017 May 19;7(1):2154. doi: 10.1038/s41598-017-02410-y. PubMed PMID: 28526839.
5: Pellegrini C, Antonioli L, Colucci R, Tirotta E, Gentile D, Ippolito C, Segnani C, Levandis G, Cerri S, Blandini RF, Barocelli E, Ballabeni V, Bernardini N, Blandizzi C, Fornai M. Effects of L-DOPA/benserazide co-treatment on colonic excitatory cholinergic motility and enteric inflammation following dopaminergic nigrostriatal neurodegeneration. Neuropharmacology. 2017 May 16. pii: S0028-3908(17)30222-8. doi: 10.1016/j.neuropharm.2017.05.016. [Epub ahead of print] PubMed PMID: 28526609.
6: Oćwieja M, Matras-Postołek K, Maciejewska-Prończuk J, Morga M, Adamczyk Z, Sovinska S, Żaba A, Gajewska M, Król T, Cupiał K, Bredol M. Formation and stability of manganese-doped ZnS quantum dot monolayers determined by QCM-D and streaming potential measurements. J Colloid Interface Sci. 2017 May 10;503:186-197. doi: 10.1016/j.jcis.2017.04.059. [Epub ahead of print] PubMed PMID: 28525826.
7: Yang H, Yoon M, Um MY, Lee J, Jung J, Lee C, Kim YT, Kwon S, Kim B, Cho S. Sleep-Promoting Effects and Possible Mechanisms of Action Associated with a Standardized Rice Bran Supplement. Nutrients. 2017 May 18;9(5). pii: E512. doi: 10.3390/nu9050512. PubMed PMID: 28524102.
8: Dean L. Irinotecan Therapy and UGT1A1 Genotype. 2015 May 27 [updated 2015 Jun 3]. In: Pratt V, McLeod H, Dean L, Malheiro A, Rubinstein W, editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK294473/ PubMed PMID: 28520360.
9: Barallobre-Barreiro J, Baig F, Fava M, Yin X, Mayr M. Glycoproteomics of the Extracellular Matrix: A Method for Intact Glycopeptide Analysis Using Mass Spectrometry. J Vis Exp. 2017 Apr 21;(122). doi: 10.3791/55674. PubMed PMID: 28518125.
10: Toyama K, Furuie H, Kuroda K, Ishizuka H. Pharmacokinetic Bioequivalence Studies of an Extended-Release Oxycodone Hydrochloride Tablet in Healthy Japanese Subjects Under Fasting and Fed Conditions Without an Opioid Antagonist. Drugs R D. 2017 May 17. doi: 10.1007/s40268-017-0184-x. [Epub ahead of print] PubMed PMID: 28516342.
11: Baker DE. Eteplirsen. Hosp Pharm. 2017 Apr;52(4):302-305. doi: 10.1310/hpj5204-302. PubMed PMID: 28515510; PubMed Central PMCID: PMC5424835.
12: Zhang D, Thundat T, Narain R. Flocculation and Dewatering of Mature Fine Tailings Using Temperature-Responsive Cationic Polymers. Langmuir. 2017 May 17. doi: 10.1021/acs.langmuir.7b01160. [Epub ahead of print] PubMed PMID: 28514595.
13: Lishchuk NB, Simanenkov VI, Tikhonov SV. [Differentiation therapy for non-acidic gastroesophageal reflux disease]. Ter Arkh. 2017;89(4):57-63. doi: 10.17116/terarkh201789457-63. Russian. PubMed PMID: 28514401.
14: Wang B, Yang J, Chen J, Kang Y, Yang LH, Liu J, Zhang WS. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats. Anesth Analg. 2017 May 12. doi: 10.1213/ANE.0000000000002063. [Epub ahead of print] PubMed PMID: 28514325.
15: Tang J, Fan J, Yao Y, Cai W, Yin G, Zhou W. Application of a buprenorphine transdermal patch for the perioperative analgesia in patients who underwent simple lumbar discectomy. Medicine (Baltimore). 2017 May;96(20):e6844. doi: 10.1097/MD.0000000000006844. PubMed PMID: 28514299.
16: Guo X, Zhao K. Dielectric Analysis based on Spherical-Shell Model for Cationic and Anionic Spherical Polyelectrolyte Brushes. J Phys Condens Matter. 2017 May 17. doi: 10.1088/1361-648X/aa73c4. [Epub ahead of print] PubMed PMID: 28513474.
17: Herrera-Mozo I, Sanz-Gallen P, Martí-Amengual G. Occupational contact allergy to omeprazole and ranitidine. Med Pr. 2017 May 16;68(3):433-435. doi: 10.13075/mp.5893.00612. Epub 2017 Mar 20. PubMed PMID: 28512370.
18: Hara M, Yamada S, Nakamura Y, Oka H, Kamimura T, Nakane S, Tsuruya K, Harada A. Autoimmune autonomic ganglionopathy manifesting as acute-onset orthostatic hypotension in a patient undergoing peritoneal dialysis. CEN Case Rep. 2016 May;5(1):5-10. doi: 10.1007/s13730-015-0180-3. Epub 2015 Apr 23. PubMed PMID: 28509159; PubMed Central PMCID: PMC5411654.
19: Attia AK, Abo-Talib NF, Tammam MH. Voltammetric Determination of Ivabradine Hydrochloride Using Multiwalled Carbon Nanotubes Modified Electrode in Presence of Sodium Dodecyl Sulfate. Adv Pharm Bull. 2017 Apr;7(1):151-157. doi: 10.15171/apb.2017.019. Epub 2017 Apr 13. PubMed PMID: 28507949; PubMed Central PMCID: PMC5426728.
20: Craik VB, Johnson AD, Lohse MB. Sensitivity of White and Opaque Candida albicans to Antifungal Drugs. Antimicrob Agents Chemother. 2017 May 15. pii: AAC.00166-17. doi: 10.1128/AAC.00166-17. [Epub ahead of print] PubMed PMID: 28507115.

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